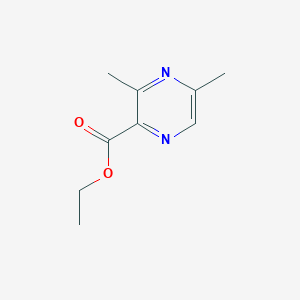

Ethyl 3,5-dimethylpyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)11-6(2)5-10-8/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFKVHDUNUCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Ethyl 3,5 Dimethylpyrazine 2 Carboxylate

De Novo Pyrazine (B50134) Ring Construction Strategies

The foundational approach to synthesizing substituted pyrazines like ethyl 3,5-dimethylpyrazine-2-carboxylate involves the de novo construction of the heterocyclic pyrazine core. This is typically achieved through condensation and heterocyclization reactions.

Condensation Reactions in Pyrazine Core Formation

Condensation reactions are a cornerstone in the formation of the pyrazine ring. A standard and widely utilized method involves the reaction of α-dicarbonyl compounds with 1,2-diamines. slideshare.netnih.gov This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the aromatic pyrazine ring. youtube.com For instance, the condensation of an α-diketone with a 1,2-diaminoalkane leads to the formation of a dihydropyrazine derivative, which can then be oxidized using reagents like copper chromate (B82759) at elevated temperatures to furnish the pyrazine product. youtube.com

Another significant condensation strategy involves the self-condensation of α-amino ketones. In this process, two molecules of an α-amino ketone react spontaneously, eliminating water to form a dihydropyrazine intermediate. This intermediate can then be oxidized, often by air, to produce the final pyrazine derivative. youtube.com This biomimetic approach is inspired by the natural synthesis of 2,5-disubstituted pyrazine alkaloids. mdpi.com

Furthermore, pyrazinopyrazine-fused azaacenes can be synthesized through a two-step condensation process. This involves an initial condensation between an aromatic diamine and bis(2,2,2-trifluoroethyl) oximidate to form a quinoxalinediamine intermediate. A subsequent condensation with a diketone yields the tetrazaacene compounds. acs.org

Heterocyclization Approaches for Pyrazine Ester Scaffolds

Heterocyclization reactions provide a direct route to pyrazine ester scaffolds. These methods often involve the cyclization of acyclic precursors containing the necessary atoms to form the heterocyclic ring. For example, transition metal-catalyzed reactions have emerged as powerful tools for heterocycle synthesis. nih.gov Rhodium-based catalysts have been employed in the denitrogenative dearomative 1,6-cyclization of pyridines and aziridines to synthesize H-Pyrido[1,2-a]pyrazines. nih.govthieme-connect.de

Microwave-assisted methods have also been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates to synthesize trisubstituted pyrazoles, a related class of N-heterocycles. researchgate.net While not directly for pyrazines, this highlights the utility of modern techniques in heterocycle synthesis.

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in aprotic solvents like N,N-dimethylacetamide (DMAc). organic-chemistry.org This demonstrates the importance of solvent choice in controlling the regioselectivity of heterocyclization reactions.

Functionalization and Derivatization Routes to this compound

Once the pyrazine ring is formed, or if a suitable precursor is available, functionalization and derivatization reactions are employed to introduce the specific substituents of this compound.

Esterification Reactions for Pyrazine Carboxylic Acid Precursors

The ethyl ester group in the target molecule is typically introduced via the esterification of the corresponding pyrazine carboxylic acid precursor, 3,5-dimethylpyrazine-2-carboxylic acid. The Fischer esterification is a classic method where the carboxylic acid is treated with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Alternative esterification methods that avoid strongly acidic conditions have also been developed. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is effective for sterically hindered carboxylic acids and proceeds at room temperature with high yields. organic-chemistry.org Lewis acids, such as bismuth(III) compounds, have also been investigated as catalysts for esterification, although their effectiveness can vary. rug.nl

The precursor, 5-methylpyrazine-2-carboxylic acid, can be synthesized from 2,5-dimethylpyrazine (B89654) through a multi-step process involving oxidation. One method includes the selective oxidation of one methyl group to a carboxylic acid using potassium permanganate (B83412) (KMnO₄). google.com Another route involves N-oxidation followed by further oxidation steps. google.com

Regioselective Alkylation Strategies for Pyrazine Substitution

Regioselective alkylation is crucial for introducing alkyl groups at specific positions on the pyrazine ring. For instance, the synthesis of 2-ethyl-3,6-dimethylpyrazine has been achieved by reacting 2,5-dimethylpyrazine with n-propionaldehyde in the presence of FeSO₄·7H₂O, concentrated sulfuric acid, and hydrogen peroxide. google.com This indicates that radical-based alkylation can be a viable strategy.

Furthermore, iridium-catalyzed C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, has been reported. organic-chemistry.org This method utilizes an iridium catalyst in the presence of a base to achieve alkylation with alcohols. organic-chemistry.org Such regioselective C-H activation and functionalization strategies are at the forefront of modern synthetic organic chemistry.

Nucleophilic Substitution Reactions on Halogenated Pyrazine Esters (e.g., from Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate)

While not a direct synthesis of the title compound, nucleophilic substitution on a related halogenated pyrazine ester, such as ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, represents a potential derivatization route. The chlorine atom on the pyrazine ring can be displaced by various nucleophiles to introduce a range of functional groups. This approach allows for the diversification of pyrazine scaffolds.

Biosynthetic and Biomimetic Pathways of Pyrazines Relevant to this compound Precursors

The biosynthesis of pyrazines, including precursors to this compound, is a complex process rooted in fundamental biochemical reactions. These pathways, occurring in various organisms and food systems, provide a foundation for understanding the natural formation of these aromatic compounds.

Maillard Reaction Mechanisms and Pyrazine Generation under Thermal Processing

The Maillard reaction, a non-enzymatic browning process, is a primary route for pyrazine formation in thermally processed foods. koreascience.kr This complex series of reactions occurs between amino acids and reducing sugars, leading to a cascade of intermediates and, ultimately, the generation of a diverse array of flavor and aroma compounds, including pyrazines. koreascience.krmdpi.com

The initial step involves the condensation of a reducing sugar with an amino group to form a Schiff base, which then cyclizes to produce N-glycosylamines. koreascience.kr Subsequent rearrangement of these glycosylamines yields Amadori or Heyns compounds, which are key intermediates. koreascience.kr Through a series of enolization, dehydration, and fragmentation reactions, these intermediates are converted into highly reactive dicarbonyl compounds. The Strecker degradation of amino acids by these dicarbonyls produces aldehydes and α-aminoketones. The self-condensation of these α-aminoketones or their reaction with other intermediates leads to the formation of dihydropyrazine intermediates, which are then oxidized to stable, aromatic pyrazines. researchgate.net

The specific types and quantities of pyrazines formed are heavily influenced by several factors:

Temperature and Time: Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and the subsequent production of pyrazines. mdpi.com

pH: The pH of the system affects the rate of various reactions within the Maillard pathway, thereby influencing the final pyrazine profile.

Reactant Composition: The types of amino acids and reducing sugars involved significantly dictate the resulting pyrazine structures. For instance, different amino acids will lead to different Strecker aldehydes, which in turn influence the substituents on the pyrazine ring. mdpi.com The presence of ammonia, often released from the breakdown of amino sources, can also promote pyrazine formation. researchgate.net

The formation of precursors to this compound within the Maillard reaction would theoretically involve the reaction of appropriate amino acid and sugar-derived fragments. For example, the dimethylpyrazine core suggests the involvement of amino acids like alanine (B10760859) or threonine.

Microbial Biosynthesis of Pyrazines (e.g., Bacillus subtilis mediated pathways from L-threonine and D-glucose)

Certain microorganisms, notably strains of Bacillus subtilis, are known to produce a variety of alkylpyrazines. researchgate.netnih.gov This biosynthesis offers an alternative to chemical synthesis and the high temperatures of the Maillard reaction. nih.gov The pathways often utilize common metabolites as precursors, with L-threonine and D-glucose being key substrates for the formation of certain pyrazines. asm.orgnih.gov

In Bacillus subtilis, the biosynthesis of 2,5-dimethylpyrazine (a structural relative of the target compound) has been shown to start from L-threonine. nih.govmdpi.com The proposed pathway involves the following key steps:

Oxidation of L-threonine: The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. asm.orgnih.govasm.org

Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone. asm.orgasm.org

Condensation and Cyclization: Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, specifically 3,6-dihydro-2,5-dimethylpyrazine. asm.orgasm.org

Dehydrogenation: This intermediate is subsequently dehydrogenated to yield the stable aromatic compound, 2,5-dimethylpyrazine. asm.orgasm.org

The production of other pyrazines, such as 2,3,5-trimethylpyrazine, by B. subtilis also utilizes L-threonine and D-glucose as substrates, with TDH playing a crucial catalytic role. asm.orgnih.govasm.org The presence of D-glucose likely provides the necessary carbon and energy sources for the microorganism's metabolic activities, which in turn supports the pyrazine biosynthetic pathway.

Genetic manipulation of Bacillus subtilis, such as inactivating competing pathways like the one involving 2-amino-3-ketobutyrate coenzyme A ligase (KBL), has been shown to improve the yield of 2,5-dimethylpyrazine. asm.orgnih.gov This highlights the potential for metabolic engineering to enhance the microbial production of specific pyrazines.

Enzymatic Pathways in Pyrazine Biosynthesis

The biosynthesis of pyrazines is not solely dependent on spontaneous chemical reactions; specific enzymes play critical roles in catalyzing key steps. As highlighted in the microbial biosynthesis section, L-threonine-3-dehydrogenase (TDH) is a pivotal enzyme in the Bacillus subtilis pathway, initiating the conversion of L-threonine. asm.orgnih.gov

More broadly, the enzymatic synthesis of pyrazines often involves the generation of α-amino ketone intermediates. Transaminases (ATAs) have emerged as powerful biocatalysts for this purpose. nih.gov These enzymes can catalyze the amination of α-dicarbonyl compounds to produce the corresponding α-amino ketones. nih.gov These α-amino ketones can then undergo oxidative dimerization to form substituted pyrazines. nih.gov This chemo-enzymatic approach allows for the synthesis of specific pyrazine structures under milder conditions than traditional chemical methods. nih.gov

The enzymatic approach offers several advantages, including high selectivity and the potential for creating specific regioisomers of substituted pyrazines. nih.gov The control of reaction conditions, such as pH, can also direct the pathway towards pyrazine synthesis and away from the formation of other nitrogen-containing heterocycles like pyrroles. nih.gov

Green Chemistry Principles in Pyrazine Ester Synthesis Development

The synthesis of pyrazine esters, including this compound, is increasingly being viewed through the lens of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The twelve principles of green chemistry provide a framework for achieving more sustainable chemical synthesis. youtube.comjetir.org

Key principles relevant to pyrazine ester synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a core tenet. youtube.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial for efficiency and waste reduction. youtube.comyoutube.com

Use of Safer Solvents and Auxiliaries: The environmental and health impacts of solvents are significant. Green chemistry encourages the use of safer solvents or, ideally, solvent-free systems. youtube.comyoutube.com For instance, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as isopropanol (B130326) and heptanes in purification processes is a practical application of this principle. youtube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can facilitate a reaction multiple times, thereby minimizing waste. youtube.com Biocatalysts, such as enzymes, are particularly attractive as they are derived from renewable resources and are biodegradable. rsc.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as agricultural products, rather than depletable fossil fuels is a key aspect of sustainability. youtube.com

In the context of pyrazine ester synthesis, the application of green chemistry principles can be seen in the development of biocatalytic methods. For example, the use of immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the amidation of pyrazine esters to form pyrazinamides demonstrates a greener approach. rsc.org This enzymatic method can be conducted under mild conditions and in greener solvents like tert-amyl alcohol, reducing the need for hazardous reagents and high temperatures. rsc.org Furthermore, integrating such enzymatic reactions into continuous-flow systems can enhance efficiency and control, further aligning the synthesis with green chemistry principles. rsc.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 3,5 Dimethylpyrazine 2 Carboxylate

Oxidative Transformations of the Pyrazine (B50134) Ring and Alkyl Side Chains

The oxidation of pyrazine derivatives, such as Ethyl 3,5-dimethylpyrazine-2-carboxylate, can occur at the nitrogen atoms of the pyrazine ring or at the alkyl side chains. These transformations lead to a variety of derivatives with modified chemical and sensory properties.

Formation of Pyrazine N-oxides

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of pyrazine N-oxides. This transformation is typically achieved using strong oxidizing agents. While specific studies on the N-oxidation of this compound are not extensively detailed in the provided results, the general reactivity of pyrazines suggests that this reaction is a feasible pathway. The introduction of an N-oxide group can significantly alter the electron density of the pyrazine ring, influencing its subsequent reactivity in both electrophilic and nucleophilic substitution reactions.

Oxidation to Carboxylic Acid Derivatives

The alkyl side chains of pyrazine compounds are prone to oxidation, which can convert them into carboxylic acid derivatives. For the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, it has been observed that in rats, oxidation occurs almost exclusively at the aliphatic side-chain, yielding carboxylic acid derivatives. nih.gov This metabolic process highlights the reactivity of the alkyl groups attached to the pyrazine core. The specific conditions for the chemical oxidation of the ethyl and methyl groups of this compound would likely involve strong oxidizing agents and could potentially lead to a mixture of products, depending on the relative reactivity of each side chain.

Reduction Reactions Leading to Dihydropyrazine (B8608421) Analogues

The reduction of the pyrazine ring can lead to the formation of dihydropyrazine analogues. These reactions typically involve catalytic hydrogenation or the use of reducing agents. Dihydropyrazines are important intermediates in various chemical syntheses. For instance, in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181), two molecules of aminoacetone condense to form 2,5-dimethyl-3,6-dihydropyrazine (DHP) as an intermediate. nih.gov This DHP intermediate is then readily oxidized to form 2,5-dimethylpyrazine (B89654). nih.gov This suggests that the reduction of the pyrazine ring in this compound would likely yield a dihydropyrazine derivative, which could be a stable product or an intermediate for further reactions.

Electrophilic and Nucleophilic Substitution Mechanisms on the Pyrazine Ring

The pyrazine ring is generally considered electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. Conversely, the electron-deficient nature of the pyrazine ring makes it more susceptible to nucleophilic substitution reactions.

In the case of this compound, the ethyl and methyl groups are electron-donating, which can slightly activate the ring towards electrophilic attack. The carboxylate group, being electron-withdrawing, would deactivate the ring. The interplay of these substituents would direct incoming electrophiles to specific positions on the ring.

Nucleophilic substitution on the pyrazine ring is a more common reaction pathway. Halogenated pyrazines, for example, readily undergo nucleophilic displacement of the halide. While this compound does not possess a leaving group for direct nucleophilic substitution, reactions involving strong nucleophiles could potentially lead to addition products or ring-opening under certain conditions.

Thermal Decomposition and Pyrolysis Studies

Pyrolytic Formation of Pyrazines from Organic Precursors (e.g., chitin)

Pyrazines are well-known products of the thermal decomposition of various organic materials, particularly those containing amino acids and sugars, through the Maillard reaction. nih.gov The pyrolysis of chitin (B13524), a polymer of N-acetyl-D-glucosamine, has been studied as a source for the formation of various pyrazines. researchgate.netfiu.edu Heating chitin at temperatures between 300-500°C results in the formation of several methyl-substituted pyrazines, including 2-methyl-, 2,3-dimethyl-, 2,5-dimethyl-, and 2,3,5-trimethylpyrazine. researchgate.netfiu.edu The formation of these compounds is proposed to occur through the degradation of chitin into smaller fragments, which then react to form the pyrazine ring. While the direct formation of this compound from chitin pyrolysis is not explicitly mentioned, the presence of various alkylpyrazines highlights the general pathways involved in their pyrolytic synthesis.

The following table summarizes the pyrazine compounds identified from the pyrolysis of chitin:

| Pyrolysis Temperature (°C) | Identified Pyrazines |

| 300 | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

| 500 | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

Data sourced from studies on chitin pyrolysis. researchgate.netfiu.edu

Mechanistic Studies of Thermal Degradation of Pyrazine Esters

The thermal degradation of pyrazine esters, including compounds structurally related to this compound, is a critical area of study, particularly for understanding their stability and the formation of volatile compounds in food and other materials during heat processing. Mechanistic studies often employ techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) to identify the decomposition products and elucidate the fragmentation pathways.

Research on the pyrolysis of various pyrazine esters has revealed that their thermal decomposition is a complex process. The stability of the pyrazine ring and the nature of its substituents significantly influence the degradation pathways. For ethoxypyrazines, thermal decomposition has been shown to proceed via a first-order reaction, yielding ethylene (B1197577) and the corresponding hydroxypyrazine. The rate of this elimination reaction is influenced by the position of the nitrogen atoms within the pyrazine ring and the presence of other substituents.

A study on the thermal decomposition of 2-ethoxypyrazine (B1297840) showed that the primary step is the breaking of the C–O bond. The electronic effects of the nitrogen atoms in the pyrazine ring play a role in the reaction rate. They can produce activation by withdrawing electrons from the C–O bond, but also cause deactivation by withdrawing electrons from the nitrogen atom involved in the cyclic transition state. rsc.org

In the case of more complex pyrazine derivatives, such as di(pyrazine)silver(II) peroxydisulfate, thermal degradation occurs in stages. Initial heating leads to the evolution of oxygen, followed by the release of pyrazine and sulfur trioxide at higher temperatures (120-285 °C). nih.gov This suggests that the pyrazine ring itself can be released as a volatile product during the thermal decomposition of its complexes.

While specific mechanistic data for this compound is not extensively available, analogies can be drawn from related structures. The thermal degradation is expected to involve several key pathways:

Ester pyrolysis: The ethyl ester group can undergo a cis-elimination reaction, also known as a pyrolytic elimination, to form ethylene and the corresponding carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid. This reaction typically proceeds through a six-membered cyclic transition state.

Decarboxylation: The resulting carboxylic acid can then undergo decarboxylation at higher temperatures to yield 2,5-dimethylpyrazine.

Side-chain fragmentation: The methyl and ethyl groups on the pyrazine ring can undergo fragmentation, leading to the formation of various smaller volatile compounds.

Ring cleavage: At very high temperatures, the pyrazine ring itself can rupture, producing a complex mixture of nitrogen-containing and hydrocarbon fragments.

The following table summarizes the key thermal degradation products identified from analogous pyrazine compounds, providing insight into the likely decomposition products of this compound.

| Compound Type | Observed Degradation Products | Temperature Range (°C) | Analytical Method | Reference |

| 2-Ethoxypyrazine | Ethylene, 2-Hydroxypyrazine | 650 - 713 K | Gas-phase pyrolysis | rsc.org |

| Di(pyrazine)silver(II) peroxydisulfate | Oxygen, Pyrazine, Sulfur trioxide | 90 - 285 | Thermal Degradation | nih.gov |

| DOPO-based pyrazine derivative | Various phosphorus and nitrogen-containing fragments | Not specified | Py-GC/MS | researchgate.net |

This table presents data from studies on analogous pyrazine compounds to infer potential degradation pathways for this compound due to the absence of direct experimental data on the target compound.

Reaction Kinetics and Mechanistic Investigations of Pyrazine Ester Transformations

The transformation of pyrazine esters can occur through various chemical reactions, with the ester functional group being a primary site of reactivity. Understanding the kinetics and mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways. Key transformations include hydrolysis, and nucleophilic substitution.

Hydrolysis: The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Nucleophilic Substitution: The pyrazine ring, being an electron-deficient aromatic system, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups and in the presence of a good leaving group. While the ester group itself is not a typical leaving group in SNAr reactions, transformations involving other parts of the molecule can be influenced by the ester functionality.

Mechanistic investigations into the reactions of pyrazine derivatives often reveal complex pathways. For instance, the reaction of some pyrazine derivatives can proceed through radical-polar crossover mechanisms. researchgate.net

The following table provides hypothetical kinetic parameters for the hydrolysis of this compound, based on typical values for ester hydrolysis under different conditions. These are illustrative and would require experimental verification.

| Reaction Type | Conditions | Rate Law | Hypothetical Rate Constant (k) | Hypothetical Activation Energy (Ea) (kJ/mol) |

| Acid-Catalyzed Hydrolysis | 1 M HCl, 50 °C | Rate = k[Ester][H⁺] | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 60 - 80 |

| Base-Catalyzed Hydrolysis (Saponification) | 0.1 M NaOH, 25 °C | Rate = k[Ester][OH⁻] | 5.0 x 10⁻³ L mol⁻¹ s⁻¹ | 40 - 60 |

This table presents hypothetical kinetic data for this compound based on general principles of ester hydrolysis, as direct experimental data is not available. The values are for illustrative purposes to demonstrate expected kinetic behavior.

Advanced Analytical and Spectroscopic Characterization of Ethyl 3,5 Dimethylpyrazine 2 Carboxylate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex mixtures containing pyrazine (B50134) esters, enabling their separation from a sample matrix prior to detection and quantification.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like pyrazine esters. The selection of the capillary column and temperature programming is crucial for achieving separation, especially among isomers. While specific GC parameters for ethyl 3,5-dimethylpyrazine-2-carboxylate are not extensively documented in public literature, typical conditions can be inferred from the analysis of structurally similar pyrazines. nist.gov

Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), are commonly used for pyrazine analysis. nist.govvscht.cz Headspace solid-phase microextraction (HS-SPME) is a frequent sample preparation technique, particularly for extracting volatile compounds from solid or liquid food matrices. vscht.czmdpi.com More recently, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has been employed to analyze the thermal decomposition and evaporation products of pyrazine esters, providing insight into their behavior during cooking and processing. arabjchem.org

Table 1: Representative GC Conditions for Analysis of Related Volatile Pyrazines This table presents typical conditions used for analyzing related pyrazine compounds and is representative of the methods applicable to pyrazine esters.

| Parameter | Condition 1 vscht.cz | Condition 2 nist.gov |

| Instrument | GC-Ion Trap Mass Spectrometry | Gas Chromatograph |

| Column | HP-VOC fused-silica (60 m x 0.2 mm, 1.1 µm) | DB-5 (30 m x 0.32 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) | Helium |

| Injector | 250 °C, Splitless | Not Specified |

| Oven Program | 40°C (5 min), then 15°C/min to 120°C, then 1.5°C/min to 150°C, then 10°C/min to 260°C | 40°C (2 min), then 6 K/min to 240°C (10 min hold) |

| Analyte Example | Alkylpyrazines in potato chips | 2-Ethyl-3,5-dimethylpyrazine (B18607) |

For less volatile or thermally sensitive pyrazine derivatives, or when direct analysis of a liquid sample is preferred, High-Performance Liquid Chromatography (HPLC) is the method of choice. Modern applications often utilize Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution and speed. nih.gov

Reversed-phase chromatography is typical, with C18 columns being the most common stationary phase. nih.govacs.org A gradient elution using a mobile phase of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often modified with an acid like formic acid to improve peak shape, is employed. nih.gov Detection is commonly achieved with a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). nih.govacs.org This approach is particularly powerful for quantifying trace levels of pyrazines in complex matrices like Baijiu or biological samples. nih.govacs.org

Table 2: UPLC-MS/MS Parameters for Quantification of Pyrazines Adapted from a method for analyzing 16 pyrazines in a liquid matrix, demonstrating a suitable approach for pyrazine carboxylates. nih.gov

| Parameter | Condition |

| Instrument | ACQUITY UPLC with Xevo TQ-S Mass Spectrometer |

| Column | BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Column Temp. | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is an indispensable tool for the analysis of this compound. It provides molecular weight information, elemental composition, and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of a compound's elemental formula, a critical step in its identification. For instance, in the analysis of a closely related metabolite, 3,5-dimethylpyrazine-2-carboxylic acid, LC-TOF-MS was used to confirm its elemental composition by matching the measured mass to the calculated mass. acs.org This capability is crucial for differentiating between isomers—compounds with the same nominal mass but different atomic arrangements—which would be indistinguishable by low-resolution MS.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For pyrazine derivatives, common fragmentation pathways involve the loss of side-chains and cleavage of the ring. In a study of pyrazine metabolites, the MS/MS spectrum of protonated 3,5-dimethylpyrazine-2-carboxylic acid (m/z 153) showed characteristic losses. acs.org For this compound, the expected precursor ion [M+H]⁺ would be at m/z 181.1. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅)

Loss of ethylene (B1197577) (C₂H₄) from the ester.

Cleavage of the entire ethyl ester group.

Subsequent fragmentation of the pyrazine ring.

Quantitative analysis using tandem mass spectrometry is often performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. nih.gov

Table 3: High-Resolution and Tandem MS Data for 3,5-Dimethylpyrazine-2-carboxylic Acid This data for a closely related acid illustrates the principles of HRMS and MS/MS analysis applicable to its ethyl ester derivative. acs.org

| Compound | Ion | Calculated m/z | Measured m/z | MS/MS Fragments (ESI+) |

| 3,5-Dimethylpyrazine-2-carboxylic acid | [M+H]⁺ | 153.0664 | Not Reported | 135, 107 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo determination of molecular structure. ¹H (proton) and ¹³C (carbon-13) NMR experiments provide detailed information about the chemical environment of each atom in a molecule.

¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the pyrazine ring (likely around 8.4-8.6 ppm). Two singlets would correspond to the two methyl groups attached to the ring (around 2.5-2.7 ppm). The ethyl ester group would produce a quartet for the methylene (B1212753) (-CH₂-) protons (around 4.4-4.6 ppm) and a triplet for the terminal methyl (-CH₃) protons (around 1.4-1.5 ppm).

¹³C NMR: The carbon spectrum would show distinct signals for the carboxyl carbon (around 165 ppm), the carbons of the pyrazine ring (in the 140-158 ppm region), the methylene carbon of the ethyl group (around 62 ppm), and the methyl carbons (in the 20-22 ppm range for the ring methyls and around 14 ppm for the ester methyl).

Table 4: Experimental NMR Data for the Related 3,5-Dimethylpyrazine-2-carboxylic acid Data recorded in CD₃OD. This provides a strong basis for predicting the spectral features of this compound. acs.org

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.41 | singlet | H-6 |

| 2.59 | singlet | C3-CH₃ & C5-CH₃ | |

| ¹³C NMR | 168.0 | - | C=O |

| 157.7 | - | Pyrazine Ring C | |

| 155.5 | - | Pyrazine Ring C | |

| 142.1 | - | Pyrazine Ring C | |

| 141.1 | - | Pyrazine Ring C | |

| 21.5 | - | Ring -CH₃ |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-Olfactometry, SPME-GC/MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection technology, are instrumental for the in-depth analysis of complex mixtures. nih.gov For volatile and semi-volatile compounds like this compound, the coupling of Gas Chromatography (GC) with methods such as Olfactometry (O) and Mass Spectrometry (MS) provides unparalleled sensitivity and specificity. longdom.org

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample. imreblank.ch As the separated compounds elute from the GC column, they are split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector or Mass Spectrometer), while the other is directed to a sniffing port where a trained analyst can assess the odor and its intensity. This technique is crucial for pinpointing the specific sensory contribution of individual components in a complex aroma mixture. imreblank.ch In the analysis of food flavorings, GC-O has been effectively used to detect and characterize the aroma profiles, helping to distinguish between savory and grilled notes by identifying key odorants. imreblank.ch

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) is a solvent-free, efficient, and sensitive method for the extraction and analysis of volatile and semi-volatile compounds from various matrices. google.comresearchgate.net SPME utilizes a fused-silica fiber coated with a stationary phase to adsorb analytes from the headspace of a sample or directly from a liquid sample. researchgate.net The adsorbed compounds are then thermally desorbed in the hot injector of a GC for separation and subsequent detection by MS. This technique has been successfully applied to the analysis of pyrazines in food products like cocoa beans and beer. google.comresearchgate.net

A developed method using a DVB/Carboxen/PDMS fiber for SPME has shown to be effective in extracting a wide range of volatile compounds, including pyrazines, from roasted cocoa beans. researchgate.net Similarly, a headspace SPME-GC/MS method has been established for the rapid and accurate determination of pyrazine compounds in beer. google.com More advanced applications, such as multiple headspace SPME (MHS-SPME) with an "arrow" type fiber, have been developed and validated for quantifying pyrazines in complex matrices like flavor-enhanced oils. nih.gov This method demonstrated high sensitivity with limits of detection (LODs) in the range of 2–60 ng/g and good recoveries between 91.6–109.2%. nih.gov

The selection of the SPME fiber and optimization of extraction conditions, such as temperature and time, are critical for achieving high efficiency and accuracy in the analysis of pyrazine esters. nih.gov

Table 1: Performance of MHS-SPME-arrow-GC-MS Method for Pyrazine Analysis in Oil

| Parameter | Value Range |

|---|---|

| Limit of Detection (LOD) | 2–60 ng/g |

| Limit of Quantitation (LOQ) | 6–180 ng/g |

| Intra-day Precision (RSD) | < 16% |

| Inter-day Precision (RSD) | < 16% |

| Mean Recoveries | 91.6–109.2% |

Development and Validation of Analytical Methods for Pyrazine Esters in Complex Matrices

The development and validation of robust analytical methods are paramount for the accurate quantification of pyrazine esters like this compound in complex matrices such as food and beverages. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. mdpi.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

For pyrazine analysis, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been developed as an alternative to traditional GC-based methods, particularly for liquid samples like Baijiu. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was successfully developed for the determination of 16 pyrazines in this spirit. nih.gov The optimization of MS parameters, such as cone voltage and collision energy for each specific pyrazine, is a critical step in achieving the desired sensitivity and selectivity. nih.gov

In the development of such methods, several challenges need to be addressed, including matrix effects, which can suppress or enhance the analyte signal. nih.govnih.gov Strategies to mitigate matrix effects include sample dilution, the use of matrix-matched calibration standards, and the application of internal standards, preferably isotopically labeled ones. nih.govresearchgate.net Sample preparation is another crucial aspect, often involving techniques like solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.govnih.gov For instance, a method for analyzing pyrrolizidine (B1209537) alkaloids in various food matrices utilized a freezing-out step and water/acetonitrile washing in an SPE procedure to efficiently remove interferences. nih.govresearchgate.net

The validation of these methods involves assessing their performance characteristics. For example, a validated UPLC-MS/MS method for alkaloids in food demonstrated good linearity, with LODs and LOQs in the low µg/kg range, and recoveries for most analytes falling within the acceptable range of 50-120%. nih.govresearchgate.net Precision is evaluated by determining the relative standard deviation (RSD) for intra-day and inter-day measurements, which should typically be below a certain threshold, such as 15% or 20%, depending on the regulatory guidelines. nih.govnih.gov

Table 2: Key Validation Parameters for Analytical Methods

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 80-120%. |

| Precision (RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD < 15-20%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Computational Chemistry and Molecular Modeling of Ethyl 3,5 Dimethylpyrazine 2 Carboxylate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for analyzing the conformational flexibility of molecules and their interactions with other entities, such as solvent molecules or biological macromolecules. nih.gov

The conformation of a flexible molecule like Ethyl 3,5-dimethylpyrazine-2-carboxylate, which contains rotatable bonds in its ethyl ester group, can be significantly influenced by the surrounding solvent. MD simulations are an effective tool for exploring this phenomenon.

Computational studies on related molecules, such as furan-carboxylic acids and their esters, have shown that solvent effects can alter the conformational space and properties like optical rotation. cnr.it By using models like the Polarizable Continuum Model (PCM) within the simulation framework, it is possible to compare the conformational distributions of a molecule in a vacuum versus in a specific solvent, such as methanol (B129727) or water. cnr.it These simulations can predict the most stable conformations in different environments, which is crucial for understanding how the molecule will behave in a biological setting or during a chemical process. For this compound, MD simulations could reveal how the orientation of the ethyl ester group changes in polar versus non-polar solvents, which in turn affects its interaction capabilities.

Pyrazine-based compounds are of great interest in medicinal chemistry, and MD simulations are frequently used to model their interactions with protein targets. nih.govresearchgate.net A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns. acs.org The heteroaromatic nature of the pyrazine (B50134) ring allows it to participate in both polar and non-polar interactions. nih.govacs.org

MD simulations can reveal the stability and dynamics of these interactions over time. For instance, a simulation might show a ligand settling into a binding pocket and forming stable hydrogen bonds with specific amino acid residues. researchgate.net Studies on pyrazinamide (B1679903) derivatives have used MD simulations to confirm the stability of docked poses within enzyme active sites, showing minimal conformational changes and stable interactions throughout the simulation. researchgate.net These simulations provide a deeper understanding of the binding mode and can help explain the compound's biological activity. researchgate.netnih.gov

Table 2: Common Intermolecular Interactions of the Pyrazine Moiety with Biological Targets

| Interaction Type | Description | Key Residues Involved |

| Hydrogen Bond (Acceptor) | The pyrazine nitrogen atom accepts a hydrogen from a donor group on the protein. This is the most frequent interaction. nih.govresearchgate.netacs.org | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond (Donor) | A weak hydrogen bond forms between a pyrazine C-H group and a protein acceptor atom. nih.govresearchgate.netacs.org | Backbone carbonyl oxygen atoms |

| π-π Stacking | The aromatic pyrazine ring stacks with the aromatic rings of certain amino acids. researchgate.net | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

| π-Alkyl Interactions | Interaction between the pyrazine ring and alkyl side chains of amino acids. | Leucine, Isoleucine, Valine, Alanine (B10760859) |

| Coordination to Metal Ions | The nitrogen atoms of the pyrazine ring can coordinate with metal ions present in an enzyme's active site. researchgate.netacs.org | Zinc (Zn²⁺), Iron (Fe²⁺/Fe³⁺) |

Data sourced from reviews of pyrazine-protein interactions. nih.govresearchgate.netacs.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates, such as this compound, with their biological targets. acs.orgresearchgate.net

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or a docking score. researchgate.net Studies on pyrazine-2-carboxylic acid derivatives, which are structurally very similar to the target compound, have used molecular docking to investigate their potential as inhibitors of enzymes like Mycobacterium tuberculosis InhA. researchgate.net

In such a study, the derivatives were docked into the enzyme's active site, and their binding poses were compared to a known standard ligand. researchgate.net The results revealed key interactions, such as hydrogen bonds between the pyrazine nitrogen or carboxamide group and amino acid residues in the binding site. researchgate.net The docking scores often correlate with experimentally determined inhibitory activity; a lower (more negative) score typically suggests a stronger, more favorable interaction. researchgate.net These studies allow researchers to rationalize structure-activity relationships and prioritize compounds for synthesis and further testing. researchgate.net

Table 3: Example of Molecular Docking Results for Pyrazine Carboxamide Derivatives against InhA (Note: This table is illustrative, based on findings for structurally similar compounds, to demonstrate the output of a molecular docking study.)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Derivative 1a (Aromatic side chain) | -84.5 | TYR158, NAD900 | 2 |

| Derivative 1b (Cyclic side chain) | -82.1 | GLY104, THR196 | 1 |

| Derivative 1c (Aliphatic side chain) | -86.4 | TYR158, GLY192 | 2 |

| Reference Ligand (NAI) | -79.8 | TYR158, MET199 | 1 |

Data adapted from a molecular docking study on pyrazine-2-carboxylic acid derivatives. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling is a important computational technique used to determine the relationship between the chemical structure of a molecule and its biological activity. For pyrazine derivatives, these studies are crucial for applications ranging from pharmaceuticals to flavor science.

Computational SAR studies typically employ Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their activities. These models can then be used to predict the activity of new, unsynthesized compounds.

A general workflow for a QSAR study on a series of pyrazine carboxylates, including this compound, would involve:

Dataset Collection: A set of pyrazine derivatives with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition, sensory threshold) is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, studies on pyrazine-based conjugates have utilized QSAR and molecular modeling to support their potential as antiviral agents. nih.gov Such computational approaches are valuable for developing new drug candidates. nih.gov

Molecular docking is another computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to simulate its interaction with a biological target, such as a receptor or enzyme. This provides insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its activity.

The following is a hypothetical data table illustrating the type of data that would be generated in a QSAR study of pyrazine carboxylate derivatives.

Table 1: Hypothetical QSAR Data for a Series of Pyrazine Carboxylate Derivatives

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Molecular Weight ( g/mol ) | LogP |

| This compound | 15.2 | 14.8 | 194.22 | 2.1 |

| Mthis compound | 20.5 | 21.1 | 180.19 | 1.6 |

| Propyl 3,5-dimethylpyrazine-2-carboxylate | 12.8 | 13.0 | 208.25 | 2.6 |

| Ethyl 3-methyl-5-phenylpyrazine-2-carboxylate | 8.5 | 8.9 | 256.28 | 3.5 |

| Ethyl 3,5-diethylpyrazine-2-carboxylate | 10.1 | 9.7 | 222.28 | 3.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Process Modeling and Simulation for Pyrazine Formation Kinetics and Yield Optimization

The synthesis of substituted pyrazines can be complex, often involving multiple reaction pathways and the potential for side-product formation. Process modeling and simulation are powerful tools for understanding the kinetics of these reactions and for optimizing the process parameters to maximize the yield and purity of the desired product, such as this compound.

The formation of pyrazines often occurs through the Maillard reaction or related pathways, which involve the reaction of amino acids with reducing sugars or other carbonyl compounds. researchgate.net The biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) has been studied in microorganisms like Bacillus subtilis, where it is produced from precursors such as L-threonine and D-glucose. researchgate.net Modeling these reaction networks can help in identifying the key intermediates and rate-limiting steps.

A kinetic model for the synthesis of this compound would typically consist of a set of differential equations that describe the rate of change of the concentrations of reactants, intermediates, and products over time. These models can be developed based on proposed reaction mechanisms and fitted to experimental data obtained under various process conditions (e.g., temperature, pressure, reactant concentrations, catalyst type).

For example, a study on the synthesis of ethyl chrysanthemate, another complex ester, utilized a micro-flow platform to study the reaction kinetics and develop a kinetic model. nih.gov This model was then used to predict the product yield under different operating conditions, providing a basis for process optimization. nih.gov A similar approach could be applied to the synthesis of this compound.

Simulations based on the kinetic model can be used to perform virtual experiments to explore the effect of different process parameters on the reaction yield and selectivity. This can significantly reduce the number of physical experiments required and accelerate the process development cycle.

The following table presents a hypothetical set of results from a process optimization study for the synthesis of this compound, based on a simulation model.

Table 2: Hypothetical Results of a Process Optimization Simulation for the Synthesis of this compound

| Run | Temperature (°C) | Pressure (bar) | Catalyst Concentration (mol%) | Reaction Time (h) | Predicted Yield (%) |

| 1 | 120 | 1 | 0.5 | 4 | 65 |

| 2 | 140 | 1 | 0.5 | 4 | 78 |

| 3 | 140 | 2 | 0.5 | 4 | 82 |

| 4 | 140 | 2 | 1.0 | 4 | 88 |

| 5 | 140 | 2 | 1.0 | 6 | 92 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

By systematically varying the parameters in the simulation, it is possible to identify the optimal conditions that lead to the highest yield of the target compound.

Mechanistic Investigations of Biological Activities of Pyrazine Esters and Analogues

Receptor Binding Studies and Molecular Pathways (e.g., olfactory receptor interactions)

The interaction of pyrazine (B50134) derivatives with specific receptors is a key aspect of their biological function. While direct receptor binding studies on Ethyl 3,5-dimethylpyrazine-2-carboxylate are not extensively documented, research on analogous compounds provides significant insights. Certain alkyl pyrazine analogs found in wolf urine function as kairomones, inducing fear-associated behaviors in mice, which suggests interactions with olfactory or vomeronasal receptors. researchgate.net

Furthermore, structure-activity relationship (SAR) studies on a class of oxazolo[3,4-a]pyrazine derivatives have identified them as potent antagonists of the Neuropeptide S Receptor (NPSR). nih.govrjpbcs.comimist.ma One such derivative, a guanidine-substituted compound, demonstrated nanomolar activity in vitro. nih.govrjpbcs.com These studies, through calcium mobilization assays and molecular modeling, help to elucidate the specific interactions between the pyrazine core structure and receptor binding pockets. nih.govimist.ma The antagonist properties were confirmed by observing a rightward shift in the concentration-response curve of the native ligand (NPS) in the presence of the pyrazine antagonists, without altering the maximal effect. nih.govimist.ma

Enzyme Modulation and Inhibition Mechanisms (e.g., lipoxygenase inhibition, acetylcholinesterase, alpha-glycosidase, DGAT1)

Pyrazine esters and their derivatives have been shown to modulate the activity of several key enzymes, indicating their potential as therapeutic agents.

Acetylcholinesterase (AChE) Inhibition: A variety of pyrazine-containing compounds have been identified as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission. nih.govresearchgate.net For instance, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives displayed moderate to strong inhibitory activity against AChE. nih.govresearchgate.net Similarly, certain 3-amino-6-phenylpyridazines, which share a diazine core with pyrazines, have shown potent anti-AChE activity, with one derivative exhibiting an IC50 of 0.12 μM. nih.gov The inhibitory mechanism of some pyrazine-based molecules has been studied through molecular docking, which shows binding to both the catalytic active site (CAS) and peripheral anion site (PAS) of the enzyme. researchgate.net

Interactive Data Table: Acetylcholinesterase Inhibition by Pyrazine Derivatives

| Compound Class | Specific Compound Example | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivative | Not specified | AChE | 0.55 µM | nih.gov |

| Pyrazine-based MTDL | Compound 21 | AChE | 0.71 µM | nih.gov |

| Pyrazine-based MTDL | Compound 24 | AChE | 1.09 µM | nih.gov |

| Cinnamic acid-pyrazine derivative | Compound 17 | AChE | 2.6 nM | researchgate.net |

Alpha-glucosidase Inhibition: Derivatives containing the pyrazine or the isomeric pyridazine ring are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition is a key strategy in managing type 2 diabetes. A novel series of pyridazine-triazole hybrid molecules were found to be potent inhibitors of rat intestinal α-glucosidase, with the most active compound showing an IC50 value of 1.7 µM, which is over 100 times stronger than the standard drug, acarbose. Kinetic studies revealed that these compounds act via an uncompetitive mode of inhibition.

Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition: Pyrazine carboxamides have been specifically designed and investigated as inhibitors of Diacylglycerol Acyltransferase-1 (DGAT1), the enzyme that catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 is a promising approach for treating obesity and related metabolic disorders. Studies with model compounds show that these inhibitors are potent and selective, binding to the oleoyl-CoA pocket of the DGAT1 enzyme. This inhibition has been shown to reduce liver triglycerides and serum triglycerides following a lipid challenge in animal models.

Antimicrobial Action Mechanisms (e.g., antifungal, antioomycete, antibacterial properties of pyrazine derivatives)

The pyrazine scaffold is a common feature in compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Properties: Numerous novel pyrazine derivatives have demonstrated significant antibacterial activity. For example, a series of triazolo[4,3-a]pyrazine derivatives were effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with one compound showing MIC values of 32 μg/mL and 16 μg/mL, respectively. The proposed mechanism for some of these compounds involves the destruction of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV. Similarly, pyrido[2,3-b]pyrazine derivatives have shown good activity against S. aureus and Bacillus cereus (MIC = 0.078 mg/ml).

Antifungal Properties: Pyrazine derivatives have also been evaluated for their antifungal effects. Chalcone (B49325) analogs incorporating a pyrazine ring have been synthesized and tested against various fungal strains. The activity of these compounds, particularly against Trichophyton mentagrophytes, is influenced by the nature of substituents on the pyrazine and phenyl rings, highlighting the importance of electron-withdrawing groups for enhanced potency. Other studies have shown that pyrazoline and pyrazole derivatives possess antifungal activity.

Antioomycete Properties: Research has also explored the efficacy of pyrazine derivatives against oomycetes, which are destructive plant pathogens. Volatile organic compounds (VOCs) produced by the bacterium Pseudomonas putida BP25 include several pyrazine derivatives. One of these, 2-ethyl-3,6-dimethyl pyrazine, was found to have the strongest antagonistic effect against a range of plant pathogens, including the oomycete Phytophthora capsici. This compound was also effective in reducing Phytophthora blight on pepper shoots, demonstrating the potential of pyrazines in agricultural applications for controlling oomycete-related diseases.

Interactive Data Table: Antimicrobial Activity of Pyrazine Derivatives

| Compound Class | Organism | Activity Type | Measurement (MIC) | Reference |

|---|---|---|---|---|

| Triazolo[4,3-a]pyrazine | S. aureus | Antibacterial | 32 µg/mL | |

| Triazolo[4,3-a]pyrazine | E. coli | Antibacterial | 16 µg/mL | |

| Pyrido[2,3-b]pyrazine | S. aureus | Antibacterial | 0.078 mg/ml | |

| Pyrido[2,3-b]pyrazine | B. cereus | Antibacterial | 0.078 mg/ml | |

| Pyrazine-2-carboxylic acid | C. albicans | Antifungal | 3.125 µg/mL | researchgate.net |

In Vitro Cellular Activity Studies on Pyrazine Esters (e.g., mammalian cell growth inhibition)

Pyrazine esters and related derivatives have demonstrated significant activity in cellular assays, particularly in the context of cancer research. The compound 2-(allylthio)pyrazine, for example, has been shown to suppress the viability and proliferation of human promyelocytic leukemia (HL-60) cells in a concentration-dependent manner. The mechanism of action involves the induction of apoptosis, or programmed cell death, which was confirmed by observations of nuclear fragmentation, chromatin condensation, and the appearance of a subdiploid cell population in flow cytometry analysis.

Other studies have reported the cytotoxic effects of various pyrazine hybrids against a range of human cancer cell lines.

Interactive Data Table: In Vitro Growth Inhibition by Pyrazine Derivatives

| Compound Class | Cell Line | Activity Type | Measurement (IC50) | Reference |

|---|---|---|---|---|

| Chalcone-pyrazine hybrid | BPH-1 | Growth Inhibition | 10.4 µM | researchgate.net |

| Chalcone-pyrazine hybrid | MCF-7 | Growth Inhibition | 9.1 µM | researchgate.net |

| Chalcone-pyrazine hybrid | PC12 | Growth Inhibition | 16.4 µM | researchgate.net |

| Chalcone-pyrazine hybrid | BEL-7402 | Growth Inhibition | 10.74 µM | researchgate.net |

| Polyphenol-pyrazine hybrid | MCF-7 | Growth Inhibition | 70.9 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Pyrazine Derivatives' Biological Function in Model Systems (e.g., fear-associated behaviors in animal models to elucidate underlying mechanisms)

Understanding the relationship between the chemical structure of pyrazine derivatives and their biological activity is crucial for designing more potent and specific compounds. SAR studies have been conducted across various biological functions.

In the context of behavioral responses, the structure of alkylpyrazines significantly influences their ability to induce fear-associated behaviors in mice. researchgate.net Research has shown that the most potent analogs possess methyl or ethyl groups and that the total number of carbon atoms in the alkyl side chains is a critical factor. researchgate.net For instance, 2,3-diethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) were among the most active compounds, inducing freezing, avoidance, and other fear-related responses. researchgate.net

For enzyme inhibition, SAR studies of aminopyridazine-based AChE inhibitors revealed that a central pyridazine ring, a lipophilic cationic head, and a specific linker length (4-5 carbon units) between the two were critical for high potency. nih.gov In the case of NPSR antagonists, SAR exploration of oxazolo[3,4-a]pyrazine derivatives has provided a detailed model of the ligand-receptor interactions, guiding the synthesis of new compounds with improved in vivo activity. nih.govrjpbcs.com

Biosynthesis of Pyrazines as Precursors for Pharmacologically Active Compounds

Naturally occurring pyrazines are often formed through biological processes, such as microbial fermentation and the Maillard reaction during the heating of food. These biosynthetic pathways provide precursors for a wide array of compounds, including those with pharmacological activity.

The biosynthesis of many alkylpyrazines, such as 2,5-dimethylpyrazine (B89654) (2,5-DMP), 2,3,5-trimethylpyrazine (TMP), and 2-ethyl-3,5-dimethylpyrazine (B18607), often starts from amino acid precursors like L-threonine and L-serine. For example, 2-ethyl-3,5-dimethylpyrazine is derived from L-threonine. A chemoenzymatic pathway for its synthesis has been demonstrated, involving the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. The latter enzyme supplies acetaldehyde, which condenses with aminoacetone (derived from L-threonine) to form the final pyrazine product.

Microorganisms like Bacillus subtilis and Corynebacterium glutamicum are capable of producing a variety of alkylpyrazines. In many biosynthetic routes, acetoin (3-hydroxy-2-butanone) serves as a key precursor, reacting with an ammonia source to form aminoketones that subsequently dimerize and oxidize to form the pyrazine ring, as seen in the biosynthesis of tetramethylpyrazine (TTMP). These natural production methods are considered environmentally friendly alternatives to chemical synthesis. Furthermore, complex pyrazine alkaloids are often synthesized in nature and can be targeted for total synthesis in the laboratory, starting from common amino acids, to produce pharmacologically active compounds.

Role in Flavor Chemistry and Sensory Perception Research

Contribution of Pyrazine (B50134) Esters to Aroma Profiles in Foods and Beverages

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are important aromatic substances found in many foods. nih.gov They are well-known for contributing roasted, nutty, and toasted flavor characteristics. researchgate.net For instance, 2-Ethyl-3,5-dimethylpyrazine (B18607) is recognized for its roasted cocoa or nut-like odor and is found in products like coffee, bread, and roasted meats. nih.govsigmaaldrich.com However, specific studies isolating and identifying Ethyl 3,5-dimethylpyrazine-2-carboxylate as a key contributor to the aroma profile of any particular food or beverage are not documented in the reviewed literature.

Elucidation of Formation Mechanisms in Thermally Processed and Fermented Food Systems

The formation of alkylpyrazines in food is generally understood to occur through two primary pathways: the Maillard reaction at high temperatures (typically above 100°C) and microbial fermentation. nih.gov The Maillard reaction involves the interaction of amino acids with reducing sugars. nih.gov Fermentation processes, such as in Chinese Baijiu, can also produce alkylpyrazines through microbial pathways, with organisms like Bacillus subtilis being identified as producers. researchgate.net While synthesis methods for related compounds like 2-ethyl-3,5-dimethylpyrazine are described, involving the condensation of precursors like 2,3-pentanedione (B165514) with propylenediamine, specific formation mechanisms for this compound within food systems have not been elucidated in the available research. chemicalbook.com

Comparative Studies on Isomeric Effects on Aroma and Sensory Properties

The arrangement of substituent groups on the pyrazine ring can significantly influence the resulting aroma and its intensity. Studies on alkylpyrazines have shown that replacing methyl groups with ethyl groups can significantly decrease odor thresholds, thereby increasing their impact on food aroma. thegoodscentscompany.com For example, 2-ethyl-3,5-dimethylpyrazine is noted to have a much lower odor threshold than its isomer, 3-ethyl-2,5-dimethylpyrazine (B149181). thegoodscentscompany.com This highlights the importance of isomeric structure in sensory perception. Unfortunately, comparative studies that include this compound to assess its isomeric effects against other pyrazine esters or alkylpyrazines are absent from the current body of research.

Application of Pyrazine Esters as Chemical Probes in Flavor Research

Due to their distinct aromas and varying sensory thresholds, specific pyrazines can be used as chemical probes to understand flavor binding, release mechanisms, and synergistic or masking effects within a food matrix. They can also be used to investigate the impact of processing on flavor formation. While the broader class of pyrazines is utilized in such flavor research, there is no evidence to suggest that this compound has been specifically employed for this purpose in academic or industrial studies.

Degradation Pathways and Environmental Fate of Ethyl 3,5 Dimethylpyrazine 2 Carboxylate

Photochemical Degradation Studies

Potential photochemical degradation pathways could include:

Ring Opening and Rearrangement: Upon absorption of UV light, fused aziridines containing a pyrazine (B50134) ring have been shown to undergo ring-opening to form reactive intermediates. mdpi.com While the structure of Ethyl 3,5-dimethylpyrazine-2-carboxylate is different, this suggests that the pyrazine ring itself can be susceptible to photo-induced cleavage.

Photo-oxidation: In the presence of photosensitizers and oxygen, reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen can be generated. These ROS can attack the pyrazine ring and the ester functional group, leading to hydroxylation and eventual degradation.

Direct Photolysis of the Ester Group: The ester functional group itself can be susceptible to photolytic cleavage, although this is generally less common than reactions involving the aromatic ring.

The rate and extent of photochemical degradation would be influenced by factors such as the intensity and wavelength of sunlight, the presence of natural photosensitizers in the environment (e.g., humic substances in water), and the environmental matrix (e.g., water, soil, or air).

Thermal Degradation Kinetics and Products Analysis

The thermal stability and degradation of pyrazine esters have been investigated, providing insights into the potential behavior of this compound under elevated temperatures. A study on a series of pyrazine esters revealed that their thermal decomposition is significantly influenced by their molecular weight and structure. arabjchem.org

In inert atmospheres, many pyrazine esters tend to evaporate at high temperatures rather than decompose. However, some decomposition does occur, leading to the formation of a variety of smaller molecules. For instance, the pyrolysis of several pyrazin-2-ylmethyl and 1-(pyrazin-2-yl)ethyl benzoates showed that while a large percentage of the compounds evaporated, a smaller fraction decomposed into various substances. arabjchem.org

The following table summarizes the thermal decomposition characteristics of some pyrazine esters, which can serve as a proxy for estimating the behavior of this compound.

| Compound | Decomposition Temperature Range (°C) | Primary Process |

| Pyrazin-2-ylmethyl benzoate | 183.4 - 290.4 | Evaporation with some decomposition |

| (5-Methylpyrazin-2-yl)methyl benzoate | 160.9 - 295.4 | Evaporation with some decomposition |

| 1-(Pyrazin-2-yl)ethyl benzoate | 153.1 - 295.4 | Evaporation with some decomposition |

| Pyrazin-2-ylmethyl pivalate | 58.7 - 118.7 | Primarily volatilization |

Data sourced from a study on the thermal properties of pyrazine esters. arabjchem.org

For this compound, it is plausible that it would exhibit similar behavior, with a significant portion volatilizing at elevated temperatures, and a smaller fraction undergoing decomposition. The presence of the ethyl ester group and two methyl groups on the pyrazine ring would influence its volatility and the specific decomposition products. The final products of complete thermal decomposition in an oxidative atmosphere are likely to be oxides of carbon and nitrogen.

Biotransformation and Microbial Degradation Pathways

The biotransformation of pyrazines is a key pathway for their degradation in biological systems and the environment. Studies on the metabolism of alkylpyrazines in humans and the microbial degradation of pyrazine carboxylic acids provide strong evidence for the likely biotransformation pathway of this compound.

The primary step in the biotransformation of this compound is expected to be the hydrolysis of the ethyl ester to form 3,5-dimethylpyrazine-2-carboxylic acid. This reaction is catalyzed by esterase enzymes, which are ubiquitous in mammals and microorganisms. Human studies on alkylpyrazines from coffee have shown that they are extensively metabolized to their corresponding pyrazine carboxylic acids and excreted in the urine. nih.gov For example, 2,5-dimethylpyrazine (B89654) is metabolized to 5-methylpyrazine-2-carboxylic acid. nih.gov This strongly suggests a similar fate for the ethyl ester of 3,5-dimethylpyrazine-2-carboxylic acid.

Once the carboxylic acid is formed, the pyrazine ring itself can be subject to microbial degradation. A bacterium, Stenotrophomonas sp. HCU1, has been isolated that can utilize pyrazine-2-carboxylate (B1225951) as a sole source of nitrogen. nih.gov The degradation pathway involves the reduction of the pyrazine ring to form 1,2,5,6-tetrahydropyrazine-2-carboxylate, followed by ring cleavage to yield smaller, more readily metabolizable compounds. nih.gov

The following table outlines the likely biotransformation and microbial degradation pathway for this compound based on studies of related compounds.

| Step | Transformation | Mediated By | Resulting Product |

| 1 | Ester Hydrolysis | Esterase enzymes (microbial, mammalian) | 3,5-Dimethylpyrazine-2-carboxylic acid |

| 2 | Ring Reduction | Microbial enzymes (e.g., from Stenotrophomonas sp.) | Tetrahydro-3,5-dimethylpyrazine-2-carboxylic acid (hypothetical) |

| 3 | Ring Cleavage | Microbial enzymes | Aliphatic amino acids and other small molecules |

Pathway inferred from studies on alkylpyrazine metabolism and pyrazine-2-carboxylate degradation. nih.govnih.gov

While the complete degradation of the pyrazine ring by microorganisms has been demonstrated for simpler pyrazines, the specific enzymes and intermediates for substituted pyrazines like 3,5-dimethylpyrazine-2-carboxylic acid are yet to be fully elucidated. nih.gov

Environmental Transport and Persistence Modeling of Pyrazine Esters

The environmental transport and persistence of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), as well as its susceptibility to degradation. For this compound, specific experimental data on these parameters are scarce. However, general principles can be applied to model its likely behavior.

As an ester, this compound is expected to be more lipophilic (having a higher Kow) than its corresponding carboxylic acid metabolite. This increased lipophilicity suggests a greater tendency to partition into organic matter in soil and sediment, which could reduce its mobility in aquatic systems. Esters of pyrazinoic acid have been shown to be more lipophilic and to cross bacterial membranes more easily than the parent acid. wikipedia.org

The persistence of this compound in the environment will be a function of the rates of its photochemical, thermal, and biological degradation. Based on the available data for related compounds, biotransformation via ester hydrolysis is likely to be a significant degradation pathway. The persistence of the resulting 3,5-dimethylpyrazine-2-carboxylic acid would then depend on the presence of microorganisms capable of degrading the pyrazine ring.

Modeling the environmental fate of such heterocyclic compounds is complex. nih.gov The persistence of many heterocyclic pharmaceuticals in the environment is a growing concern due to their potential for long-range transport and adverse ecological effects. mdpi.comresearchgate.netresearchgate.netscilit.com While some pyrazines are readily biodegradable, others can be more recalcitrant. researchgate.net Therefore, without specific experimental data, any model of the environmental transport and persistence of this compound would carry a degree of uncertainty.

Emerging Research Applications and Future Directions for Ethyl 3,5 Dimethylpyrazine 2 Carboxylate

Rational Design and Synthesis of Novel Pyrazine (B50134) Ester Derivatives for Targeted Research